N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
Description
This compound is an oxalamide derivative featuring two distinct substituents:
- N1-substituent: A benzo[d][1,3]dioxol-5-ylmethyl group (a benzodioxole moiety linked via a methyl bridge). This bicyclic aromatic system is known for metabolic stability and lipophilicity, often enhancing bioavailability .
- N2-substituent: A (1-(phenylsulfonyl)pyrrolidin-2-yl)methyl group. The pyrrolidine ring is sulfonylated at the 1-position, which may confer resistance to enzymatic degradation due to the electron-withdrawing sulfonyl group .
Properties
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(1,3-benzodioxol-5-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6S/c25-20(22-12-15-8-9-18-19(11-15)30-14-29-18)21(26)23-13-16-5-4-10-24(16)31(27,28)17-6-2-1-3-7-17/h1-3,6-9,11,16H,4-5,10,12-14H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOSBYWLCYXCIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole moiety. This can be achieved through a copper-catalyzed coupling reaction, followed by bromination using N-bromosuccinimide (NBS) . The phenylsulfonyl group is introduced via a sulfonylation reaction, and the pyrrolidine ring is incorporated through a Pd-catalyzed C-N cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is investigated for its potential biological activities, including anticancer properties. Studies have shown that similar compounds can induce cell cycle arrest and apoptosis in cancer cells .
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes or receptors involved in critical biological pathways. The benzo[d][1,3]dioxole moiety can interact with proteins, while the phenylsulfonyl group may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Structural and Physicochemical Properties
Key structural variations among oxalamide derivatives influence solubility, metabolic stability, and target binding. Below is a comparative analysis:
Key Observations :
- Benzodioxole vs. Thiazole/Chlorophenyl : The target compound’s benzodioxole group likely improves metabolic stability compared to thiazole-containing analogs (e.g., Compound 13), which may undergo oxidation .
- Sulfonyl Group Impact: The phenylsulfonyl group on pyrrolidine in the target compound could reduce enzymatic degradation compared to acetylated (Compound 13) or non-sulfonylated pyrrolidine derivatives .
- Solubility : Hydroxyethyl or pyridyl groups (e.g., Compound 15, ) enhance aqueous solubility, whereas the target compound’s benzodioxole and sulfonyl groups may favor lipid membranes.
Biological Activity
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological evaluations, and related findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 396.4 g/mol. The structure features a benzo[d][1,3]dioxole moiety, which is known for its pharmacological significance, linked to a pyrrolidine derivative through an oxalamide linkage.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4O4 |
| Molecular Weight | 396.4 g/mol |
| CAS Number | 2034503-12-1 |
Synthesis
The synthesis of this compound typically involves the condensation of benzo[d][1,3]dioxole derivatives with pyrrolidine-based reactants. The synthetic pathway often employs various coupling agents and solvents to facilitate the reaction, ensuring high yields and purity.
Antimicrobial Activity
Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antibacterial properties. A related study demonstrated that derivatives of benzo[d][1,3]dioxole showed high antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives displayed minimum inhibitory concentrations (MICs) as low as 80 nM against Staphylococcus aureus and Sarcina species .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | MIC (nM) |
|---|---|---|
| Pyrrolidinomethanone | Sarcina | 80 |
| Hydroxypiperidinoethanone | Staphylococcus aureus | 110 |
Anticancer Potential
The potential anticancer activity of this compound has been explored in various in vitro studies. Compounds with similar structural motifs have been reported to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways involved often include modulation of signaling cascades associated with cell survival and proliferation.
Case Studies
In one notable case study, a series of oxalamide derivatives were tested for their cytotoxic effects on human cancer cell lines. The results indicated that specific modifications to the benzo[d][1,3]dioxole moiety enhanced the cytotoxicity against breast cancer cells (MCF-7), suggesting that structural optimization could lead to more potent anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
